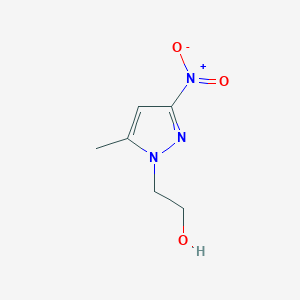

![molecular formula C6H4N2O2S B3070994 4H-吡咯并[3,2-d]噻唑-5-羧酸 CAS No. 1007386-66-4](/img/structure/B3070994.png)

4H-吡咯并[3,2-d]噻唑-5-羧酸

描述

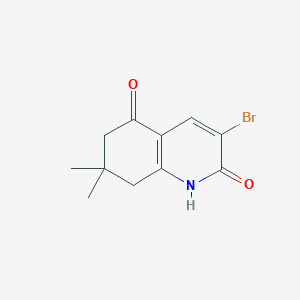

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a chemical compound with the molecular formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]thiazoles can be achieved from the corresponding o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization . Methylene-bridged substituents in the 6-position are directly obtained from 5-exo-Heck cyclization based on the same iodoaminothiazole precursor .Molecular Structure Analysis

The 4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid molecule contains a total of 16 bonds. There are 12 non-H bonds, 10 multiple bonds, 1 rotatable bond, 1 double bond, 9 aromatic bonds, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 Pyrrole, and 1 Thiazole .Physical And Chemical Properties Analysis

4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 168.18 . The compound should be stored in a dry environment at 2-8°C .科学研究应用

手性衍生物的合成

- Melo 等人(1999 年)利用 N-酰基-2-苯基噻唑烷-4-羧酸合成了新的手性 1H-吡咯并[1,2-c]噻唑衍生物,这些衍生物以单一对映体的形式生成。通过 X 射线晶体学实现了这些衍生物的结构测定 (Melo 等人,1999 年)。

4H-噻吩并[3,2-b]吡咯-5-甲酰胺的开发

- Torosyan 等人(2018 年)合成了一系列 N-取代的 4H-噻吩并[3,2-b]吡咯-5-羧酸及其咪唑基衍生物。他们采用(4H-噻吩并[3,2-b]吡咯-5-基)羧酸的衍生物与各种化合物反应以生成相应的酰胺 (Torosyan 等人,2018 年)。

吡咯并[2,1-b]噻唑的创建

- Tverdokhlebov 等人(2003 年)制备了 5-芳酰基-2-(二甲氨基)亚甲基-2,3-二氢-3-氧代吡咯并[2,1-b]噻唑-7-羧酸的衍生物,包括酯和腈,展示了吡咯并[2,1-b]噻唑的新方法 (Tverdokhlebov 等人,2003 年)。

吡咯并[1,2-c]噻唑的环加成

- Sutcliffe 等人(2000 年)探索了涉及吡咯并[1,2-c]噻唑的环加成反应,揭示了其作为硫代羰基叶立德与不同类型的偶极亲二烯体的行为。这项研究有助于理解吡咯并[1,2-c]噻唑在反应中的化学行为 (Sutcliffe 等人,2000 年)。

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

作用机制

Target of Action

Similar compounds have been found to exhibit antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant activities, suggesting a wide range of potential targets.

Mode of Action

Molecular simulation studies of related compounds suggest that they may interact with their targets in a manner characterized by lower binding free energy , indicating a strong and favorable interaction.

Biochemical Pathways

Given the broad range of activities associated with similar compounds , it is likely that multiple pathways are affected.

Result of Action

Related compounds have been found to exhibit a range of biological activities, including antitumor , antimicrobial , antifungal , antiviral , antioxidant , anti-inflammatory , and anticoagulant effects.

生化分析

Biochemical Properties

4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By binding to the active site of xanthine oxidase, 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid effectively reduces the production of uric acid, which is beneficial in conditions like gout. Additionally, it interacts with other biomolecules, such as certain kinases, modulating their signaling pathways and affecting cellular processes.

Cellular Effects

The effects of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid can affect the expression of genes involved in inflammatory responses, thereby modulating the immune response of cells.

Molecular Mechanism

At the molecular level, 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as xanthine oxidase, by binding to their active sites and preventing substrate access . This inhibition leads to a decrease in the enzymatic activity and subsequent downstream effects. Additionally, 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid can activate or inhibit transcription factors, resulting in changes in gene expression that influence cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid remains stable under controlled conditions but may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged modulation of cellular pathways.

Dosage Effects in Animal Models

The effects of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic

属性

IUPAC Name |

4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-6(10)4-1-3-5(8-4)11-2-7-3/h1-2,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFOPBTWMRPREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC2=C1N=CS2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)

![Potassium 5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinethiolate](/img/structure/B3070958.png)

![Ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfinylpropanoate](/img/structure/B3070988.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)